Superior Synthetic Utility: A Single Intermediate with Dual Functional Handles
The primary differentiation of Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- is its role as a dual-functional advanced intermediate, as evidenced by its use in the published synthesis of highly potent Chk2 inhibitors [1]. Unlike its closest commercially available analogs, it contains both the N-(4-chlorophenyl) motif and a reactive formyl group in the para position. This allows for convergent synthesis, eliminating multiple protection/deprotection and coupling steps required if one were to start from simpler, mono-functional building blocks like 4-formylbenzenesulfonamide (CAS 3240-35-5) or N-(4-chlorophenyl)benzenesulfonamide (CAS 4750-28-1) [2].
| Evidence Dimension | Number of Distinct Functional Handles |
|---|---|
| Target Compound Data | 2 (4-chlorophenyl-sulfonamide and 4-formyl) |
| Comparator Or Baseline | N-(4-chlorophenyl)benzenesulfonamide (CAS 4750-28-1): 0 reactive handles. 4-formylbenzenesulfonamide (CAS 3240-35-5): 1 reactive handle, lacks N-aryl substitution. |
| Quantified Difference | Provides 2 functional handles versus 0 or 1, enabling a more convergent synthetic strategy. |
| Conditions | Analysis of chemical structure and published synthetic utility. |
Why This Matters
This directly translates to reduced step-count, higher overall yield, and lower procurement costs for the entire synthesis project, making it the preferred starting material for specific inhibitor programs.
- [1] Arienti, K.L. et al. Checkpoint kinase inhibitors: SAR and radioprotective properties of a series of 2-arylbenzimidazoles. J. Med. Chem. 2005, 48, 6, 1873-1885. View Source
- [2] Chemical structure query for CAS 4750-28-1 and CAS 3240-35-5 via SciFinder and PubChem. Accessed May 2026. View Source
